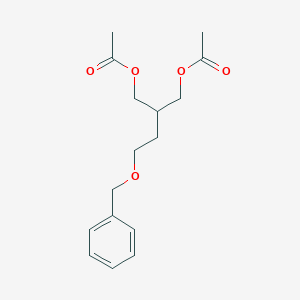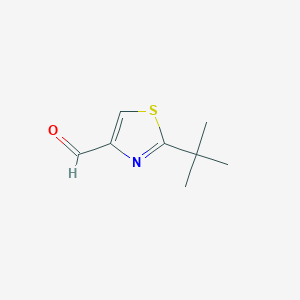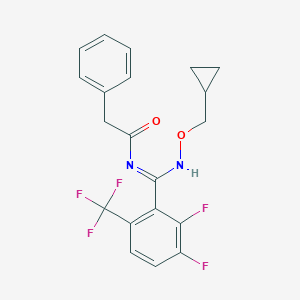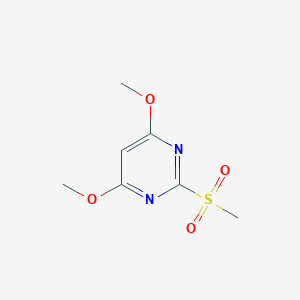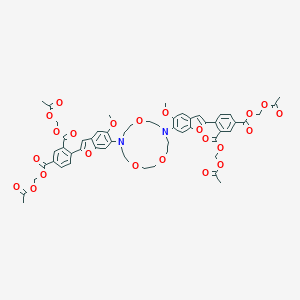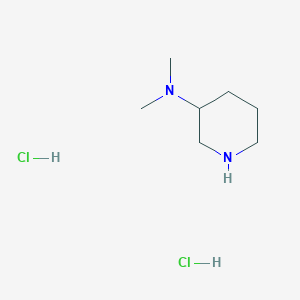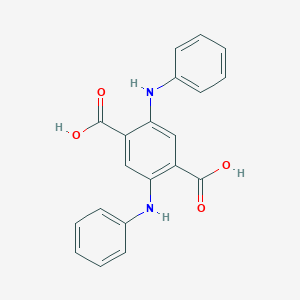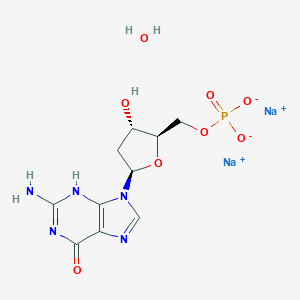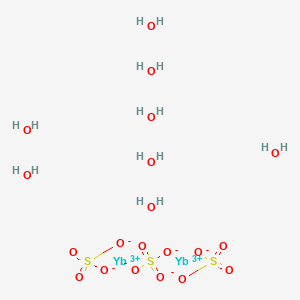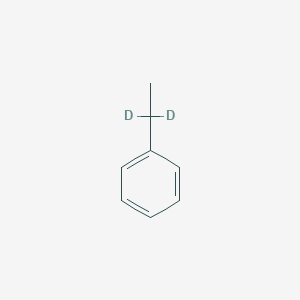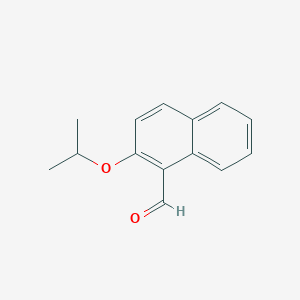
2-(Propan-2-yloxy)naphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yloxy)naphthalene-1-carbaldehyde is a chemical compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of naphthalene derivatives, such as 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde, can be achieved through different synthetic routes. One method involves the oxidation of 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes using potassium iodide, iodine, and sodium bicarbonate to produce novel naphthopyranoisoxazoles . Another approach is the three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes, which results in the formation of naphthalene derivatives through isoindole intermediates . Additionally, a convenient synthesis method has been developed using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media, which enhances the reaction rate and yield .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which can be functionalized with various substituents. The structure of these compounds is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and MASS spectroscopy . The presence of different functional groups influences the reactivity and properties of the molecules.
Chemical Reactions Analysis
Naphthalene derivatives undergo a variety of chemical reactions. For instance, the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives involves a three-component reaction in water, which is an atom-economical process . Another example is the unique oxidative condensation of naphthalene-2,3-dicarbaldehyde with cyanide, leading to a crystalline product . Furthermore, novel 2-benzazepino[4,5-a]naphthalene derivatives can be synthesized via 1,7-electrocyclisation of nonstabilised azomethine ylides .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the fluorescent hydroxyl naphthalene-1,4-dione derivatives exhibit fluorescence in solution, emitting green light, which is a significant property for applications in fluorescence-based detection methods . The solubility, boiling point, melting point, and other physical properties are determined by the nature of the substituents and the overall molecular architecture.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
A green and efficient method for the synthesis of 2-(ethynyloxy)naphthalene-1-carbaldehyde and its derivatives has been developed, utilizing K2CO3 base and propargyl bromide in an aqueous micellar media. This method is notable for its good yield, low cost, and the use of readily available starting materials. The reaction benefits from the micellar medium, which enhances reaction rate and yield by inducing efficient collisions between organic substrates (Mandal et al., 2018).
Metal Complex Formation and Catalysis
2-Hydroxynaphthalene-1-carbaldehyde is identified as a key precursor for various coordinating agents and commercial compounds. Its Schiff bases (azomethine or imine) exhibit significant biological effects and are used in the preparation of fluorescent chemosensors. The compound's salicylic moiety, due to its carbonyl function, is a synthesis peer for nucleophilic addition formation, making it a versatile building block in supramolecular chemistry for sensor development and molecular recognition (Maher, 2018).
Novel Compounds Synthesis
Innovative methods have been explored for synthesizing naphthopyranoisoxazoles and naphthopyranoisoxazolines from 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes. These compounds are prepared through oxidation processes involving iodine or sodium hypochlorite, showcasing the compound's versatility in generating novel chemical structures with potential applications in pharmaceuticals and materials science (Liaskopoulos et al., 2008).
Anticancer Activity
A series of compounds synthesized from 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde demonstrated significant anticancer activity. Through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions, these compounds were evaluated in vitro against various cancer cell lines. Notably, certain derivatives exhibited potent cytotoxic potential, highlighting the compound's role in the development of new anticancer agents (Dhuda et al., 2021).
Photophysical Properties
The photophysical behavior of probes derived from naphthalene derivatives, including 2-(propan-2-yloxy)naphthalene-1-carbaldehyde, has been studied to understand their emission properties in various solvents. These studies are crucial for their application in studying biological systems and developing new fluorescent materials (Cerezo et al., 2001).
Eigenschaften
IUPAC Name |
2-propan-2-yloxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUGCNDMPSXTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245460 |
Source


|
| Record name | 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)naphthalene-1-carbaldehyde | |
CAS RN |
885-24-5 |
Source


|
| Record name | 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

